5-(F-Octyl)-pentanoyl carnitine
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Overview
Description
5-(F-Octyl)-pentanoyl carnitine is a synthetic derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is characterized by the presence of a fluorinated octyl group attached to the pentanoyl moiety, which enhances its lipophilicity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(F-Octyl)-pentanoyl carnitine typically involves the esterification of carnitine with a fluorinated octyl-pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent product quality
Purification: Using techniques such as recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
5-(F-Octyl)-pentanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The fluorinated octyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Fluorinated carboxylic acids or alcohols
Reduction: Fluorinated alcohols
Substitution: Fluorinated amines or thiols
Scientific Research Applications
5-(F-Octyl)-pentanoyl carnitine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the physical and chemical properties of carnitine derivatives.
Biology: Investigated for its potential role in modulating fatty acid metabolism and energy production in cells.
Medicine: Explored for its potential therapeutic effects in conditions related to mitochondrial dysfunction and fatty acid metabolism disorders.
Industry: Utilized in the development of novel surfactants and emulsifiers due to its unique amphiphilic properties.
Mechanism of Action
The mechanism of action of 5-(F-Octyl)-pentanoyl carnitine involves its role in the transport of long-chain fatty acids into the mitochondria. The fluorinated octyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes. Once inside the mitochondria, it facilitates the β-oxidation of fatty acids, leading to the production of acetyl-CoA and subsequent energy generation.
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The parent compound involved in fatty acid transport.
Acetyl-L-carnitine: An acetylated derivative with enhanced neuroprotective properties.
Propionyl-L-carnitine: A derivative with potential cardiovascular benefits.
Uniqueness
5-(F-Octyl)-pentanoyl carnitine is unique due to the presence of the fluorinated octyl group, which imparts distinct physicochemical properties and potentially enhances its biological activity compared to other carnitine derivatives.
Properties
CAS No. |
142674-36-0 |
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Molecular Formula |
C20H22F17NO4 |
Molecular Weight |
663.4 g/mol |
IUPAC Name |
3-(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluorotridecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C20H22F17NO4/c1-38(2,3)9-10(8-11(39)40)42-12(41)6-4-5-7-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h10H,4-9H2,1-3H3 |
InChI Key |
REJPMZDEYKRFJA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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